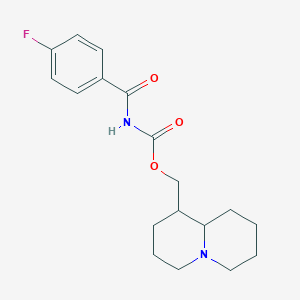![molecular formula C17H22N4O2 B5955812 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B5955812.png)
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature.
Pyrrolidine ring synthesis: The pyrrolidine ring can be synthesized through various methods, including the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Pyridine ring incorporation: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s heterocyclic structures make it a potential candidate for drug development, particularly as inhibitors or modulators of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and have similar chemical properties and applications.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often used in medicinal chemistry for their biological activity.
Pyridine derivatives: Pyridine-containing compounds are widely used in pharmaceuticals and materials science.
Uniqueness
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development .
Eigenschaften
IUPAC Name |
1-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12(2)16-19-17(23-20-16)14-6-4-10-21(14)15(22)8-7-13-5-3-9-18-11-13/h3,5,9,11-12,14H,4,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSTXRPNRPJPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-chlorobenzyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5955729.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B5955733.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5955736.png)
![5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5955744.png)
![1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B5955752.png)
![1-methyl-4-(1-phenyl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5955776.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-phenoxyacetamide](/img/structure/B5955785.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5955788.png)


![N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B5955801.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5955814.png)
![2-{4-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B5955824.png)
